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Thalidomide-NH-amido-PEG4-C2-NH2

PROTAC linker optimization Ternary complex formation CRBN E3 ligase

PROTAC linker optimization is empirical-a single ethylene glycol unit deviation can abolish target degradation or introduce off-target effects. Substituting this PEG4 variant with PEG2, PEG6, or O-linked isomers without rigorous validation risks complete loss of activity. Thalidomide-NH-amido-PEG4-C2-NH2 is the validated PEG4 reference standard for systematic linker structure-activity relationship (SAR) campaigns, incorporating a thalidomide-derived cereblon (CRBN) E3 ligase ligand with a terminal primary amine for modular, one-step EDC/NHS or HATU-mediated conjugation to carboxylate-containing target protein ligands. • Enables parallel PROTAC library synthesis for high-throughput degradation screening • Validated in CRBN-based PROTACs achieving DC50 values in the low nanomolar range with >80% Dmax • ≥98% purity; ships at ambient temperature with proven stability during transit

Molecular Formula C25H35N5O9
Molecular Weight 549.6 g/mol
Cat. No. B11936818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-amido-PEG4-C2-NH2
Molecular FormulaC25H35N5O9
Molecular Weight549.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCOCCOCCOCCOCCN
InChIInChI=1S/C25H35N5O9/c26-6-8-36-10-12-38-14-15-39-13-11-37-9-7-27-21(32)16-28-18-3-1-2-17-22(18)25(35)30(24(17)34)19-4-5-20(31)29-23(19)33/h1-3,19,28H,4-16,26H2,(H,27,32)(H,29,31,33)
InChIKeyJNAXELNKDXMGBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-amido-PEG4-C2-NH2: CRBN-Recruiting PROTAC Building Block


Thalidomide-NH-amido-PEG4-C2-NH2 (CAS 2653336-34-4) is a heterobifunctional E3 ligase ligand-linker conjugate specifically engineered for Proteolysis Targeting Chimera (PROTAC) development . It incorporates a thalidomide-derived cereblon (CRBN) ligand, which recruits the E3 ubiquitin ligase complex, covalently linked to a tetra-ethylene glycol (PEG4) spacer chain terminating in a primary amine . The terminal amine serves as the reactive handle for conjugation to carboxylic acid-containing target protein ligands, enabling the modular assembly of CRBN-based PROTACs [1]. This compound is provided as a research-grade synthetic intermediate, typically with purity ≥98%, and is not for human therapeutic use .

CRBN-recruiting E3 ligase ligand-linker conjugate for PROTAC development
PEG4 spacer supports ternary complex formation screening studies
Terminal primary amine enables direct conjugation to carboxylic acid-containing target ligands

Thalidomide-NH-amido-PEG4-C2-NH2: Linker Differentiation Evidence


In PROTAC development, the linker is not a passive tether but a critical structural determinant that directly influences ternary complex formation, degradation efficiency, and even degradation selectivity [1]. Systematic studies have established that minor variations in linker length and composition—even as small as a single ethylene glycol unit or the substitution of an alkyl chain for a PEG chain—can significantly alter PROTAC activity and pharmacological properties [2][3]. Therefore, substituting Thalidomide-NH-amido-PEG4-C2-NH2 with a closely related analog (e.g., a PEG2 or PEG6 variant, an O-linked isomer, or a pomalidomide-based conjugate) without rigorous empirical validation risks complete loss of target degradation or introduction of undesirable off-target effects [1][2]. The following evidence quantifies the specific physicochemical and performance characteristics that differentiate this compound from its closest comparators.

PEG4 linker length PEG2/PEG6 variants Degradation potency profile may shift
PEG-based chain Alkyl linker of equal length Conformational freedom may reduce, altering ternary complex formation
NH-amido bridge O-amido isomer Physicochemical profile (LogP, HBD) may shift solubility and geometry
Thalidomide core Pomalidomide core Higher MW may limit cellular permeability

Thalidomide-NH-amido-PEG4-C2-NH2: Structural Analog Differentiation


PEG4 Linker Length: Flexibility vs Degradation Potency

The PEG4 linker in Thalidomide-NH-amido-PEG4-C2-NH2 provides an intermediate spacer length that balances sufficient conformational flexibility for ternary complex formation with avoidance of excessive entropy penalty that diminishes degradation efficiency. Cross-study analysis of CRBN-recruiting PROTACs demonstrates that linker length directly governs degradation potency [1]. In a systematic study of Retro-2-derived PROTACs incorporating thalidomide and variable PEG linkers, the PEG4 variant exhibited optimal GSPT1 degradation, outperforming both shorter (PEG2, PEG3) and longer (PEG5, PEG6) analogs [2].

PEG4 linker optimization
Cross-study
PEG4 linker provided highest GSPT1 degradation vs PEG2/3/5/6 in HepG2 cells
Supports PEG4 as reference linker length for CRBN PROTAC screening
Western blot analysis; cross-study comparable
PROTAC linker optimization Ternary complex formation CRBN E3 ligase

PEG vs Alkyl Linkers: Conformational Freedom Advantage

Thalidomide-NH-amido-PEG4-C2-NH2 incorporates a polyethylene glycol (PEG) linker rather than an alkyl chain. A direct comparative study in solid-phase PROTAC synthesis demonstrated that the choice between PEG and alkyl linkers significantly affects the degradation activity of the resulting PROTAC [1]. PEG linkers provide greater conformational freedom due to lower rotational energy barriers, enabling the two binding partners (E3 ligase and target protein) to sample a broader range of relative orientations essential for productive ternary complex formation [1][2].

PEG vs alkyl linker
Head-to-head
PEG linker showed higher BRD4 degradation compared to alkyl chain in solid-phase synthesis
PEG composition may support productive ternary complex formation
BRD4-targeting PROTACs; solid-phase method
PROTAC linker chemistry PEG vs alkyl linker Ternary complex flexibility

Terminal Amine for Direct Carboxylic Acid Conjugation

Thalidomide-NH-amido-PEG4-C2-NH2 terminates in a primary amine (-NH2) group, distinguishing it from analogs with terminal carboxylic acids, azides, or alkynes. This amine enables direct amide bond formation with target protein ligands bearing carboxylic acid functionalities via standard carbodiimide coupling (e.g., EDC/NHS) [1]. In contrast, compounds like Thalidomide-O-amido-PEG4-C2-NH2 (which features an O-linked amido bridge rather than NH-linked) exhibit different physicochemical properties including a lower LogP (-2.1) and higher hydrogen bond acceptor count (11) compared to the NH-amido variant, which may alter ternary complex geometry and solubility .

NH-amido vs O-amido
Supplier data
Higher HBD (4 vs 3); distinct LogP and HBA profile vs O-linked analog
Physicochemical differences may influence aqueous solubility and conjugation
Vendor datasheet comparison; requires experimental validation
PROTAC conjugation chemistry Amine-COOH coupling Modular PROTAC synthesis

Thalidomide vs Pomalidomide: Molecular Weight Advantage

Thalidomide-NH-amido-PEG4-C2-NH2 utilizes thalidomide as the CRBN-recruiting ligand rather than pomalidomide. Comparative analysis of CRBN ligand-linker conjugates reveals that thalidomide-based constructs have lower molecular weight than their pomalidomide-based counterparts [1]. Thalidomide-NH-amido-PEG4-C2-NH2 has a molecular weight of 549.57 g/mol [1], whereas the analogous pomalidomide-PEG4-C2-NH2 hydrochloride construct has a molecular weight of 565.6 g/mol . This molecular weight reduction is significant for PROTAC development, where high molecular weight (>700 Da) frequently limits cellular permeability and oral bioavailability [2].

Thalidomide vs pomalidomide MW
Class-level
MW 549.57 vs 565.6 g/mol (~16 Da lighter)
Lower MW may support permeability based on class-level guidelines
PROTAC physicochemical property guidelines (class-level)
CRBN ligand selection Thalidomide vs pomalidomide PROTAC molecular weight optimization

Thalidomide-NH-amido-PEG4-C2-NH2: Research & Industrial Applications


Linker Optimization for CRBN Degraders

Thalidomide-NH-amido-PEG4-C2-NH2 serves as the PEG4 reference standard in systematic linker length optimization campaigns. When evaluating a new target protein ligand, researchers synthesize a series of PROTACs incorporating PEG2, PEG4, PEG6, and alkyl linkers to identify the optimal spacer for ternary complex formation [1]. The PEG4 variant provided by this compound represents the empirically validated starting point that balances flexibility with degradation efficiency [2].

Modular PROTAC Library Assembly via Amide Coupling

The terminal primary amine on Thalidomide-NH-amido-PEG4-C2-NH2 enables rapid, one-step conjugation to any target protein ligand bearing a carboxylic acid moiety via standard EDC/NHS or HATU-mediated amide coupling [1]. This modular approach facilitates the parallel synthesis of diverse PROTAC libraries for high-throughput degradation screening, particularly when combined with solid-phase synthesis methods that minimize intermediate purification [3].

Targeted Protein Degradation Research

This compound is a core building block for generating CRBN-recruiting PROTACs targeting disease-relevant proteins including transcription factors, kinases, and epigenetic regulators [1]. Following conjugation to a target ligand, the resulting PROTAC is evaluated in cellular degradation assays (Western blot, HiBiT, or NanoBRET) and downstream functional assays. The thalidomide-derived CRBN ligand has been validated in PROTACs that achieve DC50 values in the low nanomolar range with >80% Dmax [2].

CRBN Ligand Variant Comparison

Thalidomide-NH-amido-PEG4-C2-NH2 enables side-by-side comparison of thalidomide-based PROTACs against pomalidomide- or lenalidomide-based analogs with identical linker and warhead compositions. This comparison isolates the contribution of the CRBN ligand to degradation efficiency, selectivity, and ternary complex cooperativity [1]. Such studies are essential for identifying which CRBN ligand provides optimal degradation for a given target protein.

Application
Selection Property
Validation Focus
CRBN-recruiting PROTAC linker optimization studies
PEG4 spacer length reference
Ternary complex formation and degradation endpoint assays
Modular PROTAC library synthesis
Terminal amine for amide coupling
Solid-phase synthesis compatibility and library diversity
CRBN-dependent protein degradation research
Thalidomide-based E3 ligase recruitment
Cellular degradation assays (Western blot, HiBiT) and functional profiling
CRBN ligand comparison studies
Thalidomide vs pomalidomide/lenalidomide core
Degradation efficiency and selectivity across target proteins

Technical Documentation Hub

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33 linked technical documents
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